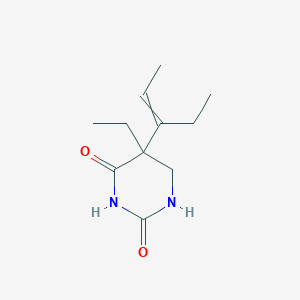
5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a dihydropyrimidine ring with ethyl and pent-2-en-3-yl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ethyl or pent-2-en-3-yl substituents.
Reduction: Reduction reactions may target the dihydropyrimidine ring, converting it to a more saturated form.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a more saturated dihydropyrimidine.
科学的研究の応用
Chemistry
In chemistry, 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of dihydropyrimidines are explored for their potential therapeutic effects. This compound could be a lead compound for drug discovery.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications.
作用機序
The mechanism of action of 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione depends on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
5-Ethyl-5-phenylbarbituric acid: A barbiturate with sedative properties.
5-Ethyl-5-(1-methylbutyl)barbituric acid: Another barbiturate with similar sedative effects.
Uniqueness
5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other dihydropyrimidines or barbiturates.
特性
CAS番号 |
831220-23-6 |
|---|---|
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC名 |
5-ethyl-5-pent-2-en-3-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-4-8(5-2)11(6-3)7-12-10(15)13-9(11)14/h4H,5-7H2,1-3H3,(H2,12,13,14,15) |
InChIキー |
MIXFDBOKUFMTAT-UHFFFAOYSA-N |
正規SMILES |
CCC(=CC)C1(CNC(=O)NC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


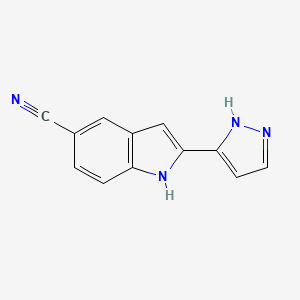
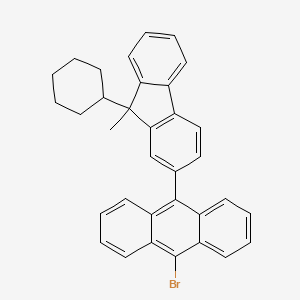

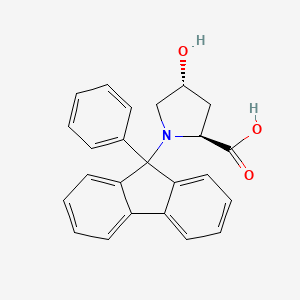

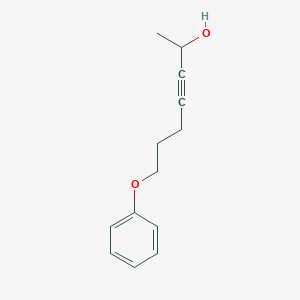
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
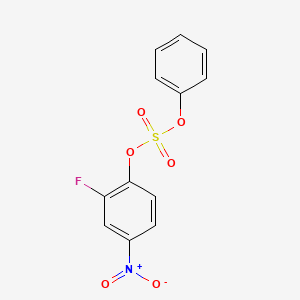

![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)

![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)

